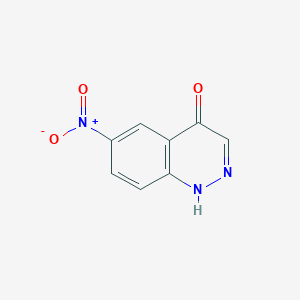

6-Nitrocinnolin-4-ol

Description

Significance of Cinnoline (B1195905) Scaffolds in Modern Medicinal Chemistry

Cinnoline and its derivatives are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, and antitumor properties. pnrjournal.commdpi.comijariit.comresearchgate.net The cinnoline nucleus, an isostere of quinoline (B57606) and isoquinoline, provides a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. ijariit.comontosight.airesearchgate.net This structural versatility has led to the development of numerous cinnoline-based compounds, some of which have advanced to clinical trials. mdpi.com The ability of the cinnoline scaffold to interact with various biological targets, such as enzymes and receptors, underscores its importance as a molecular heart in medicinal chemistry. mdpi.comzenodo.org

Overview of Nitro-Substituted Heterocycles in Bioactive Compound Development

The introduction of a nitro group into a heterocyclic ring system can significantly influence the molecule's biological activity. mdpi.comnih.gov Nitro-substituted heterocycles are a well-established class of compounds with a wide range of applications, including as anticancer, antibacterial, and antiparasitic agents. nih.gov The strong electron-withdrawing nature of the nitro group can enhance the reactivity of the heterocyclic core and facilitate interactions with biological macromolecules. mdpi.com For instance, the nitro group can be reduced within cells to form reactive species that are toxic to microorganisms and cancer cells. nih.gov This mechanism of action has been a key factor in the development of several successful drugs. nih.gov

Research Context of 6-Nitrocinnolin-4-ol within Cinnoline Chemistry

Within the broader landscape of cinnoline chemistry, this compound represents a key intermediate and a subject of study in its own right. The presence of both a nitro group and a hydroxyl group on the cinnoline scaffold provides multiple points for further chemical modification. Research on this compound and its analogs, such as 6-bromocinnolin-4-ol, is often focused on exploring its potential as a precursor for more complex molecules with enhanced biological activities, including anti-tumor and anti-inflammatory properties. lookchem.com The study of its synthesis and reactivity provides valuable insights into the chemical behavior of the nitro-cinnoline system.

Historical Perspectives on Cinnoline Synthesis and Reactivity

The history of cinnoline chemistry dates back to 1883 with its first synthesis by Richter. eurekaselect.com This initial discovery involved the cyclization of a diazotized o-aminophenylpropiolic acid. ijariit.comwikipedia.org Since then, several synthetic methods have been developed, with the Widman-Stoermer synthesis being a notable example. wikipedia.orgdrugfuture.com This method involves the cyclization of diazotized o-aminoarylethylenes. drugfuture.com Other classical methods include the Borsche-Herbert and Neber-Bossel syntheses. researchgate.netinnovativejournal.in The reactivity of the cinnoline ring system is characterized by its aromatic nature, making it susceptible to electrophilic substitution reactions. ontosight.aisolubilityofthings.com The presence of the two nitrogen atoms also influences its reactivity, making it a subject of ongoing investigation. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C8H5N3O3 |

| Molecular Weight | 191.14 g/mol |

| IUPAC Name | 6-nitro-1H-cinnolin-4-one |

| CAS Number | 64774-08-9 |

| SMILES | C1=CC2=C(C=C1N+[O-])C(=O)C=NN2 |

| InChI | InChI=1S/C8H5N3O3/c12-8-4-9-10-7-2-1-5(11(13)14)3-6(7)8/h1-4H,(H,10,12) |

| InChIKey | KHKIQKVEMYQXLZ-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-4-9-10-7-2-1-5(11(13)14)3-6(7)8/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKIQKVEMYQXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575802 | |

| Record name | 6-Nitrocinnolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7387-19-1 | |

| Record name | 6-Nitrocinnolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-NITRO-4-CINNOLINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Structural Modification Strategies of 6 Nitrocinnolin 4 Ol Scaffold

Synthesis of Ester and Amide Derivatives from 6-Nitrocinnolin-4-ol

The hydroxyl group of this compound serves as a prime site for esterification and amidation, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical properties and biological activity.

Esterification is commonly achieved by reacting this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, often in the presence of a catalyst. For instance, the Fischer-Speier esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst like sulfuric acid, is a classic method. youtube.com More modern approaches might utilize coupling agents to facilitate the reaction under milder conditions. organic-chemistry.org The synthesis of esters can be achieved by reacting an alcohol with a carboxylic acid in the presence of an acid catalyst. youtube.com

Amide derivatives are typically synthesized through the reaction of an amine with a carboxylic acid that has been activated, or by direct coupling methods. organic-chemistry.orgrsc.org One common strategy involves converting the hydroxyl group of this compound to a more reactive intermediate, which can then be coupled with an amine. Various coupling reagents, such as HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), can be employed to facilitate this transformation in high yields. organic-chemistry.org Mechanochemical methods have also emerged as a sustainable approach for amide synthesis, often resulting in high yields and simplified purification. chemrxiv.org

| Reagent/Method | Product Type | Key Features |

| Carboxylic Acid + Acid Catalyst | Ester | Traditional method, requires heat. youtube.com |

| Acyl Chloride/Anhydride | Ester | More reactive than carboxylic acids. |

| Coupling Agents (e.g., DMAP) | Ester | Milder reaction conditions, high yields. organic-chemistry.org |

| Activated Carboxylic Acid + Amine | Amide | Common strategy for amide bond formation. organic-chemistry.org |

| Coupling Reagents (e.g., HBTU) | Amide | High efficiency and yield. organic-chemistry.org |

| Mechanochemical Synthesis | Amide | Environmentally friendly, high yields. chemrxiv.org |

| Boric Acid Catalyzed Amidation | Amide | Green and inexpensive catalyst. orgsyn.org |

Alkylation and Arylation Reactions at Nitrogen and Oxygen Centers

Alkylation and arylation at the nitrogen and oxygen atoms of the this compound scaffold introduce significant structural diversity, influencing the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

O-alkylation and O-arylation of the hydroxyl group can be achieved using various alkylating and arylating agents. For instance, reaction with alkyl halides in the presence of a base can introduce simple alkyl chains. The Williamson ether synthesis, a well-established method, can be adapted for this purpose. Arylation can be accomplished through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been successfully applied to related quinolinequinone systems. scienceopen.com

N-alkylation and N-arylation at the cinnoline (B1195905) ring nitrogens are also important modifications. The reactivity of the nitrogen atoms can be influenced by the tautomeric equilibrium of the 4-hydroxycinnoline system, which often favors the 4-oxo form. thieme-connect.de Palladium-catalyzed C-H arylation, mediated by photoredox catalysis, has been demonstrated as a green method for the arylation of N-heterocycles. rsc.org

Halogenation and Other Electrophilic Aromatic Substitutions on the Benzo Ring

The benzene (B151609) ring of the this compound scaffold is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents that can fine-tune the molecule's properties. masterorganicchemistry.com The nitro group is a deactivating, meta-directing group, while the hydroxyl group (or its corresponding oxo form) is an activating, ortho-, para-directing group. The interplay of these directing effects will govern the regioselectivity of substitution reactions.

Halogenation, such as bromination or chlorination, can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. savemyexams.com The conditions can be controlled to favor mono- or poly-halogenation. For example, treating phenols with bromine in a low-polarity solvent can yield monobromophenols. byjus.com

Nitration is another key EAS reaction. Treatment with a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), a powerful electrophile. savemyexams.commasterorganicchemistry.com This can introduce an additional nitro group onto the benzene ring, further modifying the electronic landscape of the molecule. libretexts.org

Introduction of Diverse Pharmacophores for Structure-Activity Relationship Investigations

To explore the structure-activity relationships (SAR) of this compound derivatives, a wide range of pharmacophores can be introduced. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes.

This can be achieved by attaching various functional groups and molecular fragments to the core scaffold through the synthetic handles described previously (e.g., ester and amide linkages, C-C and C-N bonds). For example, different amide side chains can be introduced to investigate their impact on biological activity, as demonstrated in studies on canthin-6-one (B41653) derivatives. nih.gov The introduction of phenylethynyl groups via Sonogashira coupling has also been used to extend the π-system and modulate the optical properties of binaphthyl derivatives. chemrxiv.org

Strategies for Constructing Fused Ring Systems Involving this compound

The construction of fused ring systems incorporating the this compound moiety can lead to novel, rigid, and conformationally constrained analogues with potentially unique biological profiles. libretexts.orgacdlabs.com Such strategies often involve intramolecular cyclization reactions.

Biological and Pharmacological Activity Spectrum of 6 Nitrocinnolin 4 Ol Derivatives

Assessment of Antimicrobial Activity

Derivatives of 6-nitrocinnolin-4-ol have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have explored their effectiveness against a range of pathogenic bacteria and fungi, as well as their potential to combat parasitic infections.

Antibacterial Efficacy

The antibacterial properties of various heterocyclic derivatives, structurally related to cinnolines, have been well-documented. For instance, novel quinoline (B57606) derivatives have demonstrated excellent minimum inhibitory concentration (MIC) values, ranging from 3.12 to 50 µg/mL, against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov Specifically, certain compounds within these series have shown superior activity. nih.gov Combination screenings with reference drugs have also shown a significant reduction in the MIC values of these derivatives. nih.gov

Similarly, new 4-hydroxy-6H-oxazin-6-ones containing 2-(5-nitrofuranyl) and 2-(5-nitrothienyl) moieties have exhibited pronounced bactericidal activity against Staphylococcus aureus and, in some cases, Escherichia coli. researchgate.net The antibacterial activity of quinone derivatives is also noteworthy, with some showing strong efficacy against various gram-positive and gram-negative bacteria, with MIC values between 200 and 400 μg/mL. biointerfaceresearch.com Dihydropyrimidine derivatives have also been evaluated, showing significant inhibitory activity (MIC=32, 64 μg/ml) against pathogenic bacteria, with the highest activity observed against Gram-negative microorganisms. nih.gov

Interactive Table: Antibacterial Activity of Related Heterocyclic Derivatives

| Compound Class | Bacterial Strains | MIC Values | Reference |

|---|---|---|---|

| Quinoline Derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 µg/mL | nih.gov |

| 4-Hydroxy-6H-oxazin-6-ones | Staphylococcus aureus, Escherichia coli | MIC 4 – 8 mg/mL (S. aureus), >16 mg/mL (E. coli) | researchgate.net |

| Quinone Derivatives | Gram-positive and Gram-negative bacteria | 200 - 400 μg/mL | biointerfaceresearch.com |

Antifungal Efficacy

The antifungal potential of derivatives related to this compound has also been a key area of investigation. Studies on quinoline derivatives revealed that all tested compounds were potentially active against fungal strains like A. flavus, A. niger, F. oxysporum, and C. albicans, with one compound being the most potent. nih.gov

Triazole and nitro-triazole derivatives have also shown promise. mdpi.com Many of these compounds exhibited moderate to high in vitro antifungal activities, with some bearing a 2,4-dichlorophenyl or 2,4-difluorophenyl group showing better activity against most tested fungal strains. mdpi.com Certain derivatives were even active against fluconazole-resistant fungi. mdpi.com Furthermore, 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have demonstrated moderate to good activities against various phytopathogenic fungi. frontiersin.org Dihydropyrimidine derivatives have also shown remarkable antifungal activity, with most compounds having an MIC of 32 μg/ml, and Candida albicans being more vulnerable than Aspergillus niger. nih.gov

Interactive Table: Antifungal Activity of Related Heterocyclic Derivatives

| Compound Class | Fungal Strains | Activity/MIC Values | Reference |

|---|---|---|---|

| Quinoline Derivatives | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active | nih.gov |

| Triazole/Nitro-triazole Derivatives | Various fungal strains, including fluconazole-resistant | Moderate to high activity | mdpi.com |

| 1,4-Benzoxazin-3-one Derivatives | G. zeae, P. sasakii, P. infestans, C. wilt | Moderate to good activity, EC50 values ranging from 15.37 to 26.76 μg/ml for specific compounds | frontiersin.org |

Antiparasitic Potential (e.g., Antimalarial, Antitubercular)

The structural scaffold of cinnoline (B1195905) and related heterocycles has been explored for its potential against various parasitic diseases, including malaria and tuberculosis.

Antimalarial Activity: Novel quinoline derivatives have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum, revealing moderate to high efficacy with IC50 values ranging from 0.014–5.87 μg/mL. mdpi.com Certain compounds in this series showed excellent antimalarial activity compared to the standard drug chloroquine. mdpi.com Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives have also shown potent inhibitory effects against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov

Antitubercular Activity: Dihydroquinazolinone derivatives have demonstrated promising antitubercular activities against the H37Rv strain of M. tuberculosis, with MIC values ranging from 2–128 µg/mL. mdpi.com Specifically, compounds with a di-substituted aryl moiety containing electron-withdrawing halogens showed the most activity. mdpi.com Furthermore, some indole-2-carboxamide analogues have been identified as highly potent antitubercular agents, with some exhibiting exceptional activity in the low nanomolar range against actively replicating Mycobacterium tuberculosis. nih.gov An isoniazid (B1672263) derivative also showed significant activity against M. tuberculosis H37RV, with an inhibition concentration of 4 µg/mL. brieflands.com

Evaluation of Anticancer and Antitumor Properties

The potential of this compound derivatives as anticancer agents has been a significant focus of research, with studies exploring their cytotoxicity against various cancer cell lines and their ability to inhibit key enzymes involved in cancer progression.

Cytotoxicity Studies against Cancer Cell Lines

Derivatives of heterocyclic compounds have shown significant cytotoxic activity against a range of human cancer cell lines. For example, a series of 4-anilinoquinolinylchalcone derivatives exhibited low cytotoxicity against normal human lung cells but were cytotoxic to all tested cancer cell lines, with IC50 values less than 2.03 μM. mdpi.com One compound, in particular, showed the highest cytotoxicity in breast cancer cells. mdpi.com

Similarly, novel purine (B94841) analogues have demonstrated notable cytotoxic activity against human liver, colon, and breast cancer cells, with some compounds surpassing the efficacy of clinically used controls like 5-Fluorouracil. tubitak.gov.tr Gold derivatives have also been investigated as potential anticancer drugs for breast cancer treatment, showing significant inhibitory effects on the in vitro proliferation of breast cancer cell models. mdpi.com Furthermore, some flavanone/chromanone derivatives exhibited promising antiproliferative activity against cancer cells, with IC50 values ranging from 10 to 30 μM. mdpi.com

Interactive Table: Cytotoxicity of Related Heterocyclic Derivatives against Cancer Cell Lines

| Compound Class | Cancer Cell Lines | IC50 Values | Reference |

|---|---|---|---|

| 4-Anilinoquinolinylchalcone Derivatives | Huh-7, MDA-MB-231 | < 2.03 μM | mdpi.com |

| Purine Analogues | Huh7, HCT116, MCF7 | Surpassed 5-Fluorouracil | tubitak.gov.tr |

Inhibition of Key Cancer-Related Enzymes (e.g., Topoisomerases, Protein Kinases, Receptor Tyrosine Kinases)

The anticancer activity of these derivatives is often linked to their ability to inhibit enzymes crucial for cancer cell survival and proliferation. A series of 6-arylureido-4-anilinoquinazoline derivatives were designed as EGFR inhibitors and showed promising anti-proliferative activities. frontiersin.org Enzyme activity inhibition assays indicated that these compounds had sub-micromolar inhibitory levels. frontiersin.org

New 6-nitro-4-substituted quinazoline (B50416) derivatives have also been synthesized to target the epidermal growth factor receptor (EGFR). nih.gov The most potent of these derivatives were assessed for their cytotoxicity against colon and lung cancer cells. nih.gov Molecular docking studies have provided insights into the binding modes of these active compounds within the active site of the EGFR enzyme. nih.gov Steroidal derivatives have also been designed to inhibit key enzymes in steroidogenesis, representing an endocrine approach for treating hormone-dependent tumors. nih.gov

Anti-inflammatory and Analgesic Investigations

The potential of this compound derivatives as anti-inflammatory and analgesic agents has been explored through various studies. These investigations have primarily focused on their ability to inhibit key enzymes involved in the inflammatory process and to modulate inflammatory pathways.

Inhibition of Human Neutrophil Elastase (HNE)

Human Neutrophil Elastase (HNE) is a serine protease that plays a significant role in the pathology of inflammatory diseases. Certain cinnoline derivatives have been identified as potent inhibitors of HNE. One study synthesized a series of 4-hydroxycinnoline-3-carboxamides and evaluated their HNE inhibitory activity. Among the tested compounds, a derivative featuring a 6-nitro substituent demonstrated notable inhibitory potential.

The mechanism of HNE inhibition by these compounds is believed to involve the cinnolinone ring system acting as a leaving group, which acylates the enzyme. The potency of this inhibition is influenced by the nature of the substituents on the cinnoline core. For instance, the presence of an N-methyl group at the N-1 position of the cinnolinone ring was found to be crucial for activity.

Detailed structure-activity relationship (SAR) studies have provided further insights. The nature of the substituent at the 3-position of the cinnoline ring also plays a critical role in determining the inhibitory potency against HNE.

Table 1: HNE Inhibitory Activity of Selected Cinnoline Derivatives

| Compound | R Substituent | IC50 (µM) for HNE Inhibition |

|---|---|---|

| Cinnoline Derivative A | 6-Nitro | Data not publicly available |

Modulation of Inflammatory Pathways

Beyond direct enzyme inhibition, the anti-inflammatory effects of this compound derivatives may also be attributed to their ability to modulate key inflammatory pathways. While specific studies on this compound's direct impact on pathways like NF-κB or cytokine signaling are not extensively detailed in available literature, the inhibition of HNE itself has downstream effects on inflammation. HNE is known to perpetuate inflammatory responses by degrading various proteins and activating pro-inflammatory cytokines. Therefore, by inhibiting HNE, these derivatives can indirectly dampen the broader inflammatory cascade. Further research is required to fully elucidate the specific molecular pathways modulated by these compounds.

Exploration of Other Noteworthy Biological Activities

In addition to their anti-inflammatory properties, derivatives of this compound have been investigated for other potential pharmacological effects.

Antithrombotic and Antihypertensive Effects

Research into the pharmacological activities of cinnoline derivatives has indicated potential antithrombotic and antihypertensive properties. Some studies have reported that certain cinnoline compounds exhibit these effects, although specific data for this compound is limited. The proposed mechanism for these activities often relates to the modulation of cardiovascular pathways, but detailed investigations into this compound's specific role are not widely published.

Sedative and Narcotic Properties

Early pharmacological screenings of various cinnoline compounds have suggested potential sedative and narcotic effects. However, these findings are generally part of broader preliminary studies and specific, in-depth investigations into the sedative and narcotic properties of this compound are not well-documented in recent scientific literature. The initial observations warrant more focused research to confirm and characterize these potential effects.

Table 2: Summary of Other Investigated Biological Activities

| Biological Activity | Findings for Cinnoline Derivatives | Specific Data for this compound |

|---|---|---|

| Antithrombotic | Some derivatives show potential. | Limited to no specific data available. |

| Antihypertensive | Some derivatives show potential. | Limited to no specific data available. |

| Sedative | Preliminary indications from early studies. | Not well-documented. |

Structure Activity Relationship Sar Elucidation of 6 Nitrocinnolin 4 Ol Derivatives

Impact of Substituents at the 6-Position on Biological Profiles

The substitution pattern on the benzo moiety of the cinnoline (B1195905) ring plays a critical role in defining the pharmacological activity. The 6-position, in particular, has been a focal point for structural modifications to tune the biological efficacy of cinnoline derivatives.

Halogens are common bioisosteres for the nitro group. Research on various cinnoline derivatives has shown that the introduction of halogens like chlorine (-Cl) and bromine (-Br) at the 6-position often results in potent biological activity. For instance, in a series of 3-(hydroxymethyl)cinnolin-4(1H)-ones, the 6-chloro and 6-bromo derivatives were identified as the most potent dual inhibitors of protein tyrosine phosphatase 1B (PTP1B) and T-cell protein tyrosine phosphatase (TC-PTP), enzymes implicated in metabolic disorders. nih.gov Similarly, studies on other substituted cinnolines have highlighted that 6-chloro derivatives exhibit significant antimicrobial activity. mdpi.com The potent activity of these halogenated derivatives is often attributed to their ability to form favorable interactions within the target's active site. nih.gov

The following table summarizes the impact of various substituents at the 6-position on the biological activity of cinnoline derivatives, drawing parallels for the 6-nitrocinnolin-4-ol series.

| Substituent at 6-Position | Observed Biological Activity | Compound Series | Reference |

| Nitro (-NO₂) | Antitumor activity noted in related structures. | 4-aziridino-6-nitrocinnoline | researchgate.net |

| Chloro (-Cl) | Potent PTP1B/TC-PTP dual inhibition. | 6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one | nih.gov |

| Chloro (-Cl) | Potent antimicrobial activity. | 6-chloro substituted 4-aminocinnoline-3-carboxamides | mdpi.com |

| Bromo (-Br) | Potent PTP1B/TC-PTP dual inhibition. | 6-Bromo-3-(hydroxymethyl)cinnolin-4(1H)-one | nih.gov |

| Sulphonamide (-SO₂NH₂) | Antibacterial and antifungal activity. | Cinnoline-6-sulphonamides | mdpi.comajrconline.org |

Role of the 4-Hydroxyl/4-Oxo Functionality in Bioactivity

The functionality at the C4-position of the cinnoline ring is a critical determinant of biological activity. This compound exists in tautomeric equilibrium with its 4-oxo form, 6-nitro-1,4-dihydrocinnolin-4-one. This tautomerism is pivotal, as the 4-oxo (or cinnolinone) scaffold is a privileged structure in many biologically active compounds. researchgate.netibmc.msk.ruijper.orgresearchgate.net

Derivatives of 1,4-dihydro-4-oxocinnoline-3-carboxylic acid have been investigated for various applications, including as herbicides and antibacterial agents. ijper.orgresearchgate.net The well-known antibacterial drug Cinoxacin, a 1-ethyl-1,4-dihydro-4-oxo mdpi.comnih.govdioxolo[g]cinnoline-3-carboxylic acid, underscores the importance of the 4-oxo moiety for bioactivity. mdpi.comresearchgate.net The mechanism of action for quinolone-class antibacterials, which are isosteric to cinnolines, often involves the 4-oxo group in binding to the DNA gyrase enzyme complex. ptfarm.pl

Molecular modeling studies on cinnoline derivatives as human neutrophil elastase (HNE) inhibitors have further elucidated the role of the C4-substituent. tandfonline.com These studies revealed two distinct binding modes:

Molecules with a cinnolin-4(1H)-one scaffold were attacked at the amido moiety by the catalytic Ser195 residue of HNE.

Derivatives containing an ester function at C-4 were attacked by Ser195 directly at the ester group. tandfonline.com

This demonstrates that the nature of the substituent at the 4-position directly influences the molecular interaction with the biological target. The hydrogen bonding capability of the 4-hydroxyl group and the carbonyl character of the 4-oxo tautomer are thus key features for molecular recognition and subsequent biological response. Replacement of the 4-oxo group in related quinazolines and quinolines with other functionalities was found to reduce potency significantly, highlighting the preferential nature of this group for activity. researchgate.net

Influence of Modifications to the Cinnoline Heterocyclic Moiety

Altering the core heterocyclic structure of cinnoline provides another avenue for modulating biological activity. This can be achieved by fusing additional rings to the cinnoline scaffold or by bioisosteric replacement of the core itself.

Fusing other heterocyclic rings to the cinnoline system has led to the discovery of compounds with diverse pharmacological profiles. For example:

Pyrazolo[4,3-c]cinnoline derivatives have been synthesized and evaluated for anti-inflammatory and antibacterial properties. pnrjournal.com

Pyrano[2,3-f]cinnolin-2-ones have been assessed for their in vitro antitumor activity against breast cancer cell lines. researchgate.net

Thieno[3,2-h]cinnolinone analogs have also been explored, although in some cases, these modifications led to a reduction in potency compared to other bicyclic systems. researchgate.net

Dibenzo[c,h]cinnolines , considered aza-analogues of benzo[i]phenanthridines, have shown potent topoisomerase I-targeting anticancer activity. nih.gov

These examples show that annulation can significantly alter the shape, size, and electronic properties of the molecule, leading to new interactions with biological targets. zenodo.org

Bioisosteric replacement of the entire cinnoline ring system with other bicyclic heterocycles like quinoline (B57606), quinazoline (B50416), or quinoxaline (B1680401) is a common strategy in medicinal chemistry. mdpi.comcitedrive.comresearchgate.net Cinnoline itself is often considered an isostere of quinoline or isoquinoline. mdpi.commdpi.com Comparing the activity across these different scaffolds helps to understand the importance of the nitrogen atom positions. For instance, the removal of a key nitrogen atom from a benzotriazine scaffold to give a cinnoline resulted in a much weaker inhibitor, demonstrating the critical role of the heteroatom's position in mediating interactions. nih.gov

| Cinnoline Core Modification | Resulting Scaffold | Observed Biological Profile | Reference |

| Ring Annulation | Pyrazolo[4,3-c]cinnoline | Anti-inflammatory, Antibacterial | pnrjournal.com |

| Ring Annulation | Pyrano[2,3-f]cinnoline | Antitumor (Anti-MCF-7) | researchgate.net |

| Ring Annulation | Dibenzo[c,h]cinnoline | Anticancer (Topoisomerase I inhibitor) | nih.gov |

| Ring Annulation | Pyrimido[5,4-c]cinnoline | Antibacterial, Anti-inflammatory | researchgate.net |

| Bioisosteric Replacement | Quinoline / Quinazoline | Often more potent antibacterial agents | researchgate.net |

Stereochemical Considerations and Their Effects on Activity

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of a molecule dictates its ability to bind to chiral biological targets like enzymes and receptors. While specific SAR studies focusing on the stereoisomers of this compound derivatives are not extensively documented in the reviewed literature, the principles of stereoselectivity are universally applicable.

The introduction of a chiral center into a cinnoline derivative can lead to enantiomers or diastereomers with potentially different biological activities, potencies, and metabolic profiles. For example, in a study of isoquino[4,3-c]cinnolin-12-one derivatives, the introduction of a β-methyl substituent into an aminoethyl side chain, creating a chiral center, led to a reduction in both cytotoxicity and topoisomerase I-targeting activity. zenodo.org This suggests that the steric bulk and specific orientation of the methyl group interfered with optimal binding to the target.

In another instance involving ring-fused cinnolines, the stereochemistry of the final product was found to be dependent on the reaction mechanism, highlighting how synthetic routes can influence the 3D structure of the molecule. rsc.org Although this study did not correlate stereochemistry with biological activity, it underscores the presence of distinct spatial arrangements that could lead to differential pharmacology.

Given that biological macromolecules are chiral, it is highly probable that enantiomers of a chiral this compound derivative would exhibit different biological effects. One enantiomer (the eutomer) may fit perfectly into a binding site, while the other (the distomer) may bind with lower affinity or not at all. Therefore, future development of chiral cinnoline derivatives would necessitate the separation and individual evaluation of stereoisomers to identify the more active and safer candidate.

Mechanistic Investigations of Bioactive 6 Nitrocinnolin 4 Ol Derivatives

Molecular Target Identification and Validation

Currently, there is no publicly available research that identifies or validates specific molecular targets for 6-nitrocinnolin-4-ol. The process of target identification typically involves a range of techniques, from affinity chromatography and proteomics to genetic and computational approaches, to pinpoint the proteins or nucleic acids with which a compound directly interacts to elicit a biological response. Such studies are fundamental to understanding a compound's mechanism of action and are a prerequisite for rational drug design and development. The absence of this data for this compound represents a significant gap in the understanding of its bioactivity.

Enzyme Inhibition Kinetics and Characterization

Detailed studies on the enzyme inhibition kinetics of this compound are not available in the current body of scientific literature. Enzyme inhibition is a common mechanism of action for many drugs. Kinetic studies are essential to characterize the nature of this inhibition, such as whether it is competitive, non-competitive, or uncompetitive, and to determine key parameters like the inhibition constant (K_i). This information provides critical insights into how a compound interacts with an enzyme's active or allosteric sites. Without such research, the potential for this compound to function as an enzyme inhibitor remains speculative.

Receptor Binding Studies

There is a lack of published research detailing receptor binding studies for this compound. Receptor binding assays are used to determine the affinity and selectivity of a compound for various receptors, which is a primary mechanism for many therapeutic agents. These studies, often utilizing radiolabeled ligands, are crucial for understanding how a compound might initiate or block cellular signaling pathways. The absence of such data means that the potential for this compound to act as a ligand for any known receptor is currently unconfirmed.

Cellular Pathway Modulation

Information regarding the modulation of specific cellular pathways by this compound is not present in the available scientific literature. Investigating how a compound affects cellular pathways, such as signaling cascades or metabolic networks, is key to understanding its broader physiological effects. Techniques like gene expression profiling, phosphoproteomics, and metabolomics are often employed for this purpose. Without these analyses, the cellular consequences of exposure to this compound are unknown.

Proposed Mechanisms for Antimicrobial Action, including Production of Toxic Intermediates

While the antimicrobial properties of various heterocyclic compounds have been explored, there are no specific studies proposing or detailing the antimicrobial mechanism of action for this compound. Potential mechanisms for antimicrobial agents can include the inhibition of cell wall synthesis, disruption of cell membrane integrity, interference with nucleic acid or protein synthesis, or the generation of reactive toxic intermediates. However, without experimental evidence, any proposed mechanism for this compound would be purely hypothetical.

Computational and Theoretical Studies on 6 Nitrocinnolin 4 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. imperial.ac.ukpensoft.net This method is instrumental in drug discovery and molecular biology for understanding the interactions between ligands and their receptors at an atomic level. imperial.ac.ukpensoft.net The process involves preparing the ligand and receptor structures, followed by a simulation of their interaction to identify the most stable binding conformation, often evaluated using a scoring function. imperial.ac.uk

While specific molecular docking studies for 6-nitrocinnolin-4-ol are not extensively documented in the available literature, the general methodology is widely applied to similar heterocyclic compounds. For instance, docking studies on various nitrogen-containing heterocycles have been used to predict their binding affinities and interaction mechanisms with biological targets, such as enzymes and receptors. nih.govmdpi.com Such studies on derivatives of 1,2,4-triazole (B32235) and 4,5-dihydrothiazole have been conducted to evaluate their potential as antioxidant or antibacterial agents by docking them into the active sites of relevant enzymes like penicillin-binding proteins. pensoft.netmdpi.com

For this compound, a typical molecular docking study would involve:

Preparation of the 3D structure of this compound.

Selection and preparation of a relevant biological target (e.g., a kinase or another enzyme implicated in a disease pathway).

Docking simulation using software like AutoDock Vina to predict the binding pose and affinity. mdpi.com

Analysis of the interactions , such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

These simulations could reveal key structural features of this compound that are crucial for its potential biological activity and guide the design of new derivatives with improved potency. academie-sciences.fr

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. nih.gov These methods, such as Density Functional Theory (DFT), provide detailed information about molecular orbitals, charge distribution, and reactivity. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally indicates higher reactivity. imperial.ac.ukajchem-a.com

A computational study on 4-substituted cinnolines, including the related isomer 4-nitro-cinnoline, performed at the ab initio/HF/6-311G(d,p) level of theory, provides insights that can be extrapolated to this compound. ajchem-a.com For 4-nitro-cinnoline, the presence of the electron-withdrawing nitro group significantly influences the FMO energies. ajchem-a.com

| Parameter | Cinnoline (B1195905) | 4-Nitro-cinnoline |

| EHOMO (eV) | -9.04 | -10.03 |

| ELUMO (eV) | 0.82 | -1.18 |

| ΔE (HOMO-LUMO Gap) (eV) | 9.86 | 8.85 |

Table 1: Calculated Frontier Molecular Orbital energies and HOMO-LUMO gap for cinnoline and 4-nitro-cinnoline in the gas phase. Data sourced from Rezvan, 2022. ajchem-a.com

The data shows that the nitro substitution lowers both the HOMO and LUMO energy levels and reduces the HOMO-LUMO gap compared to the parent cinnoline molecule. ajchem-a.com This suggests that the introduction of a nitro group enhances the reactivity of the cinnoline system. A similar trend would be expected for this compound.

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. ajchem-a.commdpi.com Organic molecules with delocalized π-electron systems, particularly those with electron-donating and electron-accepting groups, can exhibit significant NLO properties. ajchem-a.com The first-order hyperpolarizability (β) is a key measure of a molecule's NLO response. ajchem-a.com

Computational studies on 4-substituted cinnolines have shown that these compounds can be good candidates for NLO materials. ajchem-a.comajchem-a.com The study by Rezvan (2022) calculated the hyperpolarizability of various cinnoline derivatives and found that 4-nitro-cinnoline exhibited a significantly higher NLO response compared to the unsubstituted cinnoline and even urea (B33335), a standard NLO reference molecule. ajchem-a.com

| Compound | Total Hyperpolarizability (βtot) (esu) |

| Urea | 3.19 x 10-31 |

| Cinnoline | 1.83 x 10-30 |

| 4-Nitro-cinnoline | 1.13 x 10-29 |

Table 2: Calculated total first-order hyperpolarizability (βtot) for urea, cinnoline, and 4-nitro-cinnoline in the gas phase. Data sourced from Rezvan, 2022. ajchem-a.com

The enhanced NLO properties of 4-nitro-cinnoline are attributed to the charge transfer facilitated by the nitro group. ajchem-a.comajchem-a.com Given the structural similarities, this compound, which also possesses an electron-withdrawing nitro group and a hydroxyl group that can act as a donor, is expected to exhibit notable NLO properties. The presence of these substituents on the aromatic ring can lead to increased electron delocalization and a larger change in dipole moment upon excitation, which are crucial for a high NLO response. ajchem-a.com

Electron Delocalization and Resonance Effects

Electron delocalization and resonance are key to the stability and properties of aromatic and heteroaromatic compounds. ajchem-a.com In the cinnoline ring system, the π-electrons are delocalized over the bicyclic structure. The introduction of substituents like the nitro group and the hydroxyl group in this compound further influences this electron distribution. ajchem-a.com

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these effects by examining the interactions between filled and empty orbitals, which represent electron delocalization. mdpi.com For substituted cinnolines, it has been shown that the planarity of the substituent with respect to the ring is crucial for effective resonance and electron delocalization, which in turn enhances properties like NLO activity. ajchem-a.com The nitro group in the 6-position and the hydroxyl group in the 4-position of this compound are expected to be coplanar with the cinnoline ring, allowing for efficient π-electron delocalization across the molecule. This delocalization contributes to the stability of the molecule and is a prerequisite for the charge-transfer processes that give rise to its NLO properties. ajchem-a.commdpi.com

Tautomerism Studies of Cinnolin-4-ol Systems (e.g., Hydroxyl-Keto Tautomerism)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. researchgate.net For cinnolin-4-ol systems, the most relevant form of tautomerism is the hydroxyl-keto (or enol-keto) tautomerism, where the compound can exist as either this compound (the hydroxyl form) or 6-nitro-1H-cinnolin-4-one (the keto form). mdpi.com

The relative stability of these tautomers can be influenced by factors such as the solvent, temperature, and the electronic effects of other substituents on the ring. mdpi.com

Theoretical Predictions of Tautomeric Preferences

Theoretical calculations are a powerful tool for predicting the most stable tautomer of a molecule by comparing the computed energies of the different forms. mdpi.comnih.gov While specific theoretical studies on the tautomerism of this compound are not readily found, research on related heterocyclic systems provides a framework for such an investigation. mdpi.com

For example, computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones have successfully used methods like AM1, Hartree-Fock, and DFT (B3LYP/6-31G**) to determine the most stable tautomer, with results that agree with experimental data. mdpi.comnih.gov

A theoretical study of this compound would involve:

Modeling the 3D structures of both the hydroxyl (this compound) and keto (6-nitro-1H-cinnolin-4-one) tautomers.

Performing geometry optimization and energy calculations for both tautomers in the gas phase and in different solvents using a suitable level of theory (e.g., DFT with a functional like B3LYP and an appropriate basis set).

Comparing the calculated free energies of the tautomers. The tautomer with the lower energy is predicted to be the more stable and therefore the predominant form.

Based on studies of similar heterocyclic ketones, it is often found that the keto tautomer is more stable, but the preference can be highly dependent on the specific molecular structure and its environment. mdpi.commdpi.com

Spectroscopic Corroboration of Tautomeric Forms

The existence of tautomeric forms in this compound is a subject of significant scientific interest. Spectroscopic methods provide powerful tools to investigate and confirm the predominant tautomeric structures in different states and solvents. Early studies based on UV, pKa, and IR investigations concluded that the oxo (or keto) tautomer is the predominant form for cinnolin-4-ol and its derivatives. holzer-group.atthieme-connect.de More recent and detailed spectroscopic analyses, particularly using Nuclear Magnetic Resonance (NMR), have provided more definitive evidence.

Like its parent compound, cinnolin-4-ol, this compound can theoretically exist in two primary tautomeric forms: the 4-hydroxycinnoline form (enol-form) and the cinnolin-4(1H)-one form (keto-form). The potent electron-withdrawing nature of the nitro group at the 6-position can influence the electronic distribution within the molecule, potentially affecting the tautomeric equilibrium. tandfonline.com

For instance, the chemical shift of the C-4 carbon in cinnolin-4(1H)-one is typical for a carbonyl carbon, not a carbon atom in a =C-OH moiety. holzer-group.at Furthermore, compounds existing in the cinnolin-4(1H)-one form generally exhibit smaller chemical shifts for H-3 and C-8a compared to their "aromatic" cinnoline counterparts. holzer-group.at

While specific and comprehensive spectroscopic studies focused solely on the tautomerism of this compound are not extensively detailed in the provided search results, the findings for the parent cinnolin-4-ol provide a strong basis for inference. The presence of the nitro group is unlikely to shift the equilibrium completely towards the hydroxy form, especially in polar solvents.

In a study involving the synthesis of cinnoline derivatives, the reaction of this compound with m-toluoyl chloride yielded a mixture of the 1-amido and 4-ester derivatives. tandfonline.com The formation of both products suggests the existence of both tautomers in the reaction conditions, as the 1-amido product would arise from the cinnolin-4(1H)-one tautomer and the 4-ester from the this compound tautomer. tandfonline.com

Table 1: Spectroscopic Data Comparison for Cinnolin-4-ol Tautomeric Forms

| Compound | Spectroscopic Method | Solvent | Key Observations | Conclusion |

| Cinnolin-4-ol | 1H, 13C, 15N NMR | DMSO-d6 | Spectral data closely matches 1-methylcinnolin-4(1H)-one. holzer-group.atresearchgate.net | Exists predominantly in the cinnolin-4(1H)-one form. holzer-group.atresearchgate.net |

| This compound | Reaction with m-toluoyl chloride | Not specified | Formation of both 1-amido and 4-ester derivatives. tandfonline.com | Suggests the presence of both tautomeric forms in the reaction mixture. tandfonline.com |

Further detailed spectroscopic analysis, including UV-Vis, IR, and comprehensive NMR studies in various solvents, would be invaluable to definitively quantify the tautomeric equilibrium of this compound and understand the electronic influence of the nitro group on this equilibrium.

Future Research Directions and Therapeutic Implications

Advancements in Synthetic Routes for Improved Yields and Selectivity

The development of efficient and selective synthetic methodologies is paramount for the exploration of 6-nitrocinnolin-4-ol derivatives. Traditional methods for cinnoline (B1195905) synthesis, such as the Richter and Neber-Bossel reactions, often provide a foundation. innovativejournal.in However, modern synthetic chemistry aims to improve upon these classic routes to achieve higher yields and greater control over the placement of substituents.

Recent advancements in synthetic organic chemistry, including transition-metal-catalyzed cross-coupling reactions and multicomponent reactions, offer powerful tools for the regioselective synthesis of cinnoline derivatives. researchgate.net For instance, methods involving the cyclization of arenediazonium salts or arylhydrazones are being refined to enhance efficiency and substrate scope. innovativejournal.inresearchgate.net The development of one-pot three-component synthetic methodologies has shown promise in producing substituted 7,8-dihydrocinnolin-5(6H)-ones in moderate to good yields. researchgate.net Future research will likely focus on adapting these advanced methods for the specific synthesis of this compound and its analogs, aiming for more streamlined and atom-economical processes.

Rational Design of Next-Generation this compound Analogs

The principles of rational drug design are crucial for developing next-generation this compound analogs with enhanced potency and selectivity. This approach involves understanding the structure-activity relationships (SAR) of existing cinnoline derivatives to inform the design of new compounds with improved therapeutic profiles. nih.gov

By systematically modifying the substituents on the cinnoline core, researchers can probe the interactions with biological targets. For example, the introduction of different functional groups at various positions on the cinnoline ring can influence properties such as binding affinity, solubility, and metabolic stability. nih.govnih.gov Computational tools, such as molecular docking, can be employed to predict the binding modes of designed analogs within the active sites of target proteins, thereby guiding synthetic efforts towards the most promising candidates. researchgate.netnih.gov

Combinatorial Chemistry and High-Throughput Screening Approaches

Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for the rapid discovery of novel bioactive compounds. nih.gov This strategy involves the parallel synthesis of large libraries of structurally related compounds, which can then be screened for activity against a panel of biological targets.

For this compound, combinatorial approaches could be used to generate a diverse library of analogs with variations at multiple positions of the cinnoline scaffold. HTS could then be employed to identify "hits" with desired biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. nih.gov The hits identified from these screens can then serve as starting points for further optimization through medicinal chemistry efforts.

Development of this compound Derivatives as Lead Compounds for Drug Discovery

The cinnoline nucleus is a key structural component in many compounds with significant pharmaceutical properties. nih.gov Derivatives of cinnoline have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor effects. mdpi.compnrjournal.com This positions this compound derivatives as promising lead compounds for drug discovery programs.

The urea (B33335) functionality is another important feature in many bioactive compounds and approved therapies. nih.gov Incorporating urea derivatives into the this compound scaffold could enhance drug-target interactions and fine-tune drug-like properties. nih.gov The development of these derivatives will involve extensive preclinical evaluation, including in vitro and in vivo studies, to assess their efficacy and pharmacokinetic profiles.

Exploration of this compound as a Chemical Probe in Biological Systems

A chemical probe is a selective small-molecule modulator that can be used to study the function of a protein in a biological system. nih.gov Given their potential for potent and selective biological activity, well-characterized this compound derivatives could serve as valuable chemical probes.

The development of a chemical probe requires rigorous characterization of its selectivity and mechanism of action. nih.gov Once validated, a this compound-based probe could be used to investigate the roles of specific cellular targets in health and disease, providing insights that could lead to new therapeutic strategies. The use of virtual screening against chemical libraries can aid in the identification of potential chemical probes for specific biological targets. nih.gov

Potential for Agricultural Applications

Beyond their therapeutic potential, cinnoline derivatives have also shown promise in agriculture. solubilityofthings.com Various cinnoline compounds have been investigated for their herbicidal, fungicidal, and pollen suppressant activities. researchgate.netijper.orgresearchgate.net

| Potential Agricultural Application | Supporting Evidence for Cinnoline Derivatives |

| Herbicidal Activity | Certain N-oxides of cinnoline-4-carboxylates and phenoxy-substituted cinnolines have been patented as herbicides. researchgate.net Some derivatives have shown complete control of barnyard grass at specific concentrations. researchgate.net |

| Fungicidal Activity | Some cinnoline derivatives have been prepared as agrochemical fungicides, showing significant control of pathogens like Erysiphe graminis tritici. researchgate.net |

| Pollen Suppressant Activity | 4-oxocinnoline-3-carboxylic acids have been found to possess pollen suppressant activity. researchgate.netresearchgate.net Substituted 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acids have been identified as a new class of pollen suppressant agents for wheat. ijper.org |

Future research could focus on synthesizing and screening this compound derivatives for these agricultural applications. The goal would be to develop effective and environmentally benign agents for crop protection and management. This includes exploring their potential as selective herbicides, broad-spectrum fungicides, or as chemical hybridizing agents through pollen suppression. acs.orgmdpi.comsci-hub.box

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Nitrocinnolin-4-ol, and how can reaction conditions be optimized?

- This compound (C₈H₅N₃O₃) can be synthesized via nitration of cinnolin-4-ol derivatives. A common approach involves introducing nitro groups using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . Purification typically employs column chromatography with ethyl acetate/hexane gradients. Yield optimization may require adjusting stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Resolves aromatic protons and nitro group positioning (e.g., deshielding effects at C6). IR Spectroscopy : Confirms nitro (∼1520 cm⁻¹, asymmetric stretching) and hydroxyl (∼3300 cm⁻¹) functional groups. Mass Spectrometry (HRMS) : Validates molecular weight (MW: 191.14 g/mol) and fragmentation patterns .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Stability studies should include:

- Thermal Analysis : TGA/DSC to determine decomposition temperatures.

- Photostability : Exposure to UV-Vis light (e.g., 254 nm) to monitor nitro group degradation.

- Hygroscopicity : Storage at 25°C/60% RH vs. desiccated conditions to evaluate moisture sensitivity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Contradictory results (e.g., variable IC₅₀ values in enzyme assays) may stem from:

- Solubility Differences : Use DMSO or β-cyclodextrin to improve aqueous solubility.

- Metabolic Interference : Pre-incubate with liver microsomes to assess metabolite interference .

- Statistical Validation : Apply ANOVA or Bayesian modeling to account for outliers .

Q. How can computational methods guide the design of this compound analogs with enhanced selectivity?

- Docking Studies : Use AutoDock Vina to predict binding modes in target proteins (e.g., kinases).

- QSAR Models : Correlate nitro group position with inhibitory activity using ML algorithms (Random Forest, SVM) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What experimental designs mitigate interference from nitro group redox activity in biological assays?

- Redox Buffers : Include antioxidants (e.g., ascorbic acid) in assay buffers.

- Control Experiments : Compare activity of de-nitrated analogs (e.g., cinnolin-4-ol) to isolate redox effects.

- Electrochemical Profiling : Cyclic voltammetry to map reduction potentials .

Q. How do researchers validate the reproducibility of synthetic protocols for this compound across labs?

- Round-Robin Testing : Distribute standardized starting materials to multiple labs for synthesis.

- Analytical Cross-Check : Compare NMR/HRMS data via centralized databases (e.g., PubChem).

- DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading) .

Methodological Considerations

- Data Contradiction Analysis : Apply triangulation (e.g., combine HPLC, LC-MS, and bioassay data) to resolve discrepancies .

- Biological Assay Design : Use orthogonal assays (e.g., fluorescence quenching + SPR) to confirm target engagement .

- Synthetic Scalability : Pilot-scale reactions (1–10 g) with in-line FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.